4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline
Description
Molecular Architecture and International Union of Pure and Applied Chemistry Nomenclature
The molecular architecture of 4-methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline demonstrates a sophisticated arrangement of functional groups that defines its chemical identity and reactivity profile. The compound features a benzene ring system substituted with an amino group at the para position and a methyl group at the ortho position relative to the oxazole attachment point. The oxazole ring, a five-membered heterocyclic structure containing both nitrogen and oxygen atoms, is positioned at the meta position of the aniline moiety and carries an additional methyl substituent at the 4-position of the heterocycle.
The International Union of Pure and Applied Chemistry nomenclature for this compound follows systematic naming conventions that accurately describe its structural features. The base name derives from aniline, indicating the presence of an amino group attached to a benzene ring. The numerical designations specify the positions of substituents: the methyl group at position 4 of the benzene ring and the oxazole substituent at position 3. The oxazole portion is further specified as 4-methyl-1,3-oxazol-2-yl, indicating the methyl group at position 4 of the oxazole ring and the attachment point at position 2.
Detailed structural data reveals critical molecular parameters that define the compound's three-dimensional geometry. The canonical Simplified Molecular Input Line Entry System representation is expressed as CC1=C(C=C(C=C1)N)C2=NC(=CO2)C, providing a linear notation that captures the complete connectivity pattern. The International Chemical Identifier string InChI=1S/C11H12N2O/c1-7-3-4-9(12)5-10(7)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 offers a standardized representation that ensures unambiguous identification across different chemical databases and platforms.
| Property | Value |
|---|---|
| Molecular Formula | C₁₁H₁₂N₂O |
| Molecular Weight | 188.23 g/mol |
| International Chemical Identifier Key | DHCLKADROGNFSY-UHFFFAOYSA-N |
| Chemical Abstracts Service Number | 157466-20-1 |
| Canonical Simplified Molecular Input Line Entry System | CC1=C(C=C(C=C1)N)C2=NC(=CO2)C |
The electronic structure of this compound exhibits characteristics typical of aromatic amine compounds with additional heterocyclic contributions. The aniline portion provides nucleophilic properties through the amino group, while the oxazole ring contributes both electron-withdrawing and electron-donating effects depending on the reaction conditions and electronic demands of specific transformations. The methyl substituents serve as electron-donating groups that influence the overall electronic distribution within the molecule, affecting both the benzene ring and oxazole heterocycle reactivity patterns.
Properties
IUPAC Name |
4-methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H12N2O/c1-7-3-4-9(12)5-10(7)11-13-8(2)6-14-11/h3-6H,12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DHCLKADROGNFSY-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)N)C2=NC(=CO2)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H12N2O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
188.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclization Reactions
The core synthetic approach to this compound is the cyclodehydration or cyclization of appropriate precursors that contain both amine and carbonyl functionalities. Typically, the oxazole ring is formed via cyclization of α-hydroxy ketones or α-acylaminoketones under dehydrating conditions.
Typical Procedure: A precursor bearing an amino group ortho or meta to a carbonyl group is treated with a dehydrating agent such as sulfuric acid or phosphorus oxychloride to induce cyclodehydration, resulting in the formation of the oxazole ring fused to the aromatic system.
Reaction Conditions: Acidic media, elevated temperatures (80–150°C), and sometimes the use of catalysts or solvents like acetic acid are employed to facilitate ring closure.
Outcome: This method yields the 1,3-oxazole heterocycle substituted with methyl groups at the 4-position, preserving the aniline functionality at the 3-position on the aromatic ring.
Multi-Step Synthesis via Functional Group Transformations
An alternative route involves the stepwise construction of the oxazole ring starting from substituted anilines:
Step 1: Introduction of a methyl group at the 4-position of the aniline ring through electrophilic aromatic substitution using methylating agents such as methyl iodide or dimethyl sulfate under basic conditions.
Step 2: Synthesis of the oxazole ring by condensation of the appropriately substituted aniline with α-haloketones or α-ketoesters, followed by cyclization.
Step 3: Purification through recrystallization or chromatographic techniques to isolate the target compound with high purity.
Industrial Production Methods
Industrial scale synthesis of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline typically employs automated reactors and continuous flow systems to optimize yield and purity. Key features include:
Use of catalysts to enhance reaction rates and selectivity.
Application of advanced purification methods such as recrystallization and chromatography.
Optimization of reaction parameters (temperature, solvent, reagent concentration) to scale up production efficiently.
- Data Table: Summary of Preparation Methods
| Method Type | Key Reagents/Conditions | Advantages | Limitations | Typical Yield (%) |
|---|---|---|---|---|
| Cyclodehydration | Sulfuric acid, phosphorus oxychloride, heat | Direct ring formation, fewer steps | Harsh conditions, possible side reactions | 60–75 |
| Multi-step functionalization | Methyl iodide, α-haloketones, bases, solvents | Flexibility in substitution, control over regioselectivity | More steps, longer synthesis time | 50–70 |
| Industrial continuous flow | Catalysts, automated reactors, optimized solvents | High purity, scalable, reproducible | Requires specialized equipment | 70–85 |
The cyclodehydration method is widely reported as the most straightforward approach to form the oxazole ring, leveraging intramolecular dehydration reactions under acidic conditions. This method benefits from relatively simple starting materials but requires careful control of reaction conditions to minimize by-products.
Functional group transformation routes allow for greater structural diversity and substitution pattern control but at the expense of longer synthetic sequences.
Industrial methods focus on maximizing yield and purity through process optimization, including the use of continuous flow chemistry, which enhances safety and reproducibility.
The methyl substituents on both the aniline and oxazole rings influence the reactivity and solubility of the compound, which must be considered during synthesis and purification.
The preparation of this compound is achieved primarily through cyclodehydration reactions of suitable precursors or multi-step synthetic routes involving functional group transformations. Industrial synthesis leverages continuous flow and catalytic methods to improve efficiency. Each method presents trade-offs between simplicity, yield, and scalability. Understanding these preparation strategies is crucial for researchers aiming to synthesize this compound for applications in medicinal chemistry and materials science.
Chemical Reactions Analysis
Types of Reactions
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: This reaction can introduce additional functional groups or modify existing ones.
Reduction: This reaction can reduce the oxazole ring or other functional groups.
Substitution: This reaction can replace hydrogen atoms with other substituents, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Common reducing agents include lithium aluminum hydride and sodium borohydride.
Substitution: Common reagents include halogens (e.g., chlorine, bromine) and alkyl halides.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield nitro derivatives, while reduction can yield amine derivatives .
Scientific Research Applications
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline has several scientific research applications:
Medicinal Chemistry: It can serve as a building block for the synthesis of pharmaceutical compounds with potential therapeutic effects.
Materials Science: It can be used in the development of advanced materials, such as polymers and coatings, with specific properties.
Biological Studies: It can be used as a probe or ligand in biological assays to study enzyme activity or receptor binding.
Mechanism of Action
The mechanism of action of 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline involves its interaction with specific molecular targets, such as enzymes or receptors. The oxazole ring can participate in hydrogen bonding and π-π interactions, which can enhance its binding affinity and specificity. The aniline moiety can undergo further modifications to introduce additional functional groups, which can modulate its activity and selectivity .
Comparison with Similar Compounds
Structural Analogs and Substituent Effects
The following table compares 4-methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline with structurally related compounds:
Key Observations :
- Substituent Position: The position of the oxazole ring on the benzene significantly impacts electronic distribution.
- Oxazole Saturation: 4-(4,5-Dihydro-1,3-oxazol-2-yl)aniline contains a non-aromatic oxazoline ring, which reduces resonance stabilization and may increase reactivity in nucleophilic environments.
- Functional Group Effects: The morpholinosulfonyl group in 4-methyl-3-(morpholinosulfonyl)aniline enhances hydrogen-bonding capacity and steric bulk, contributing to its potency as a farnesoid X receptor (FXR) antagonist.
Physicochemical Properties
- Solubility: Non-aromatic oxazolines (e.g., 4-(4,5-dihydro-1,3-oxazol-2-yl)aniline ) may exhibit higher aqueous solubility due to reduced planarity and increased polarity.
Biological Activity
4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline is a compound of increasing interest in medicinal chemistry due to its potential biological activities. This article reviews the biochemical properties, mechanisms of action, and biological activities of this compound, supported by data tables and relevant case studies.
Chemical Structure and Properties
The compound features an aniline structure substituted with a methyl group and a 1,3-oxazole ring. The oxazole ring is known for its ability to participate in hydrogen bonding and π-π interactions, which are critical for biological activity. The molecular formula of this compound is , with a melting point range of 95-97 °C.
Interaction with Enzymes
This compound has been shown to interact with various enzymes, particularly monoamine oxidase (MAO). By binding to the active site of MAO, it inhibits the enzyme's activity, leading to increased levels of neurotransmitters such as serotonin and dopamine. This mechanism may have implications for treating neurodegenerative diseases and mood disorders.
Cellular Effects
In neuronal cells, the inhibition of MAO by this compound can influence several cellular processes:
- Cell Signaling Pathways: Enhanced neurotransmitter levels can affect signaling pathways involved in mood regulation.
- Gene Expression: Changes in neurotransmitter levels may impact gene expression related to neuronal health and function.
- Cellular Metabolism: Increased availability of neurotransmitters can alter metabolic processes within cells.
The primary mechanism of action involves the compound's binding affinity for MAO. This interaction prevents the breakdown of neurotransmitters, thereby enhancing their availability in synaptic clefts. Additionally, the oxazole ring's ability to form hydrogen bonds may facilitate interactions with other biological targets, further contributing to its biological effects.
Antimicrobial Activity
Recent studies have indicated that compounds similar to this compound exhibit significant antimicrobial properties. For instance:
- Antibacterial Activity: The compound demonstrated moderate to good activity against various bacterial strains including Staphylococcus aureus and Escherichia coli, with minimum inhibitory concentration (MIC) values ranging from 5.64 to 77.38 µM .
- Antifungal Activity: It also showed antifungal properties against strains like Candida albicans, indicating its potential as a broad-spectrum antimicrobial agent .
Corrosion Inhibition
Interestingly, derivatives of oxazole compounds have been explored as corrosion inhibitors in industrial applications. For example, studies on related compounds indicated they could effectively inhibit corrosion rates in acidic environments by forming protective layers on metal surfaces . This suggests potential applications beyond medicinal chemistry into materials science.
Study on Neurotransmitter Levels
A study examining the effects of this compound on neurotransmitter levels in rodent models showed a significant increase in serotonin and dopamine levels post-treatment. This effect correlated with improved behavioral outcomes in models of depression.
Antimicrobial Efficacy Testing
In another study assessing antimicrobial efficacy, various concentrations of the compound were tested against multiple bacterial strains. The results indicated that at a concentration of 20 µM, the compound inhibited growth effectively across all tested strains, supporting its potential as a therapeutic agent .
Data Tables
| Biological Activity | Tested Strains | MIC (µM) |
|---|---|---|
| Antibacterial | Bacillus subtilis | 4.69 |
| Staphylococcus aureus | 5.64 | |
| Escherichia coli | 8.33 | |
| Antifungal | Candida albicans | 16.69 |
| Corrosion Inhibition | Concentration (mM) | Inhibition Efficiency (%) |
|---|---|---|
| 0.05 | 93.5 |
Q & A
Q. What synthetic strategies are effective for preparing 4-Methyl-3-(4-methyl-1,3-oxazol-2-yl)aniline, and how can reaction conditions be optimized?
The synthesis of this compound typically involves cyclization reactions between amidoximes and carboxylic acid derivatives, leveraging oxadiazole ring formation . Key steps include:
- Precursor preparation : Use 4-methylaniline derivatives and functionalized oxazole precursors.
- Cyclization : Optimize temperature (80–120°C) and solvent polarity (e.g., ethanol or DMF) to enhance oxazole ring formation .
- Purification : Column chromatography or recrystallization improves purity (>95%), confirmed via HPLC .
Optimization : Vary catalysts (e.g., POCl₃ for oxadiazole formation) and reaction time (6–24 hrs) to maximize yield (reported 60–85%) .
Q. What spectroscopic techniques are critical for characterizing this compound, and how are data interpreted?
Q. How does the compound’s solubility and stability vary under different experimental conditions?
- Solubility : Moderately soluble in polar aprotic solvents (e.g., DMSO, DMF) but poorly in water. Adjust pH (<3 or >10) to enhance aqueous solubility via protonation/deprotonation of the aniline group .
- Stability :
- Thermal : Stable up to 200°C (TGA data).
- Light sensitivity : Store in amber vials to prevent photodegradation .
- Oxidation : Susceptible to quinone formation; use antioxidants (e.g., BHT) in long-term storage .
Advanced Research Questions
Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitution or oxidation reactions?
- Nucleophilic substitution : The electron-rich aniline group directs electrophilic attack to the para position. For example, bromination yields 4-bromo derivatives under mild conditions (Br₂, CHCl₃, 0°C) .
- Oxidation : The methyl-oxazole group stabilizes intermediates, but the aniline moiety oxidizes to nitro or quinone products under strong oxidants (e.g., KMnO₄). Control via buffered conditions (pH 7, H₂O₂) minimizes over-oxidation .
Q. How do structural analogs of this compound compare in bioactivity, and what functional groups drive these differences?
The methyl-oxazole group enhances lipophilicity (logP ~2.1), improving membrane permeability, while the methyl-aniline modulates electronic effects on target binding .
Q. How can contradictions in reported synthetic yields or purities be resolved?
Discrepancies often arise from:
- Reagent quality : Use freshly distilled amines or anhydrous solvents to avoid side reactions .
- Catalyst efficiency : Screen alternatives (e.g., PCl₅ vs. POCl₃) for oxadiazole formation .
- Analytical methods : Compare HPLC (C18 column, acetonitrile/water gradient) vs. GC-MS for purity assessment .
Case study : A 20% yield increase was achieved by replacing batch reactors with continuous flow systems, reducing byproducts .
Q. What computational methods predict the compound’s interaction with biological targets, and how are these validated?
- Molecular docking : AutoDock Vina simulates binding to kinase ATP pockets (binding energy: −9.2 kcal/mol). The oxazole group forms H-bonds with Lys72, while the aniline interacts via π-π stacking .
- MD simulations : Confirm stability of ligand-protein complexes over 100 ns trajectories (RMSD <2 Å) .
- Validation : Correlate computational results with in vitro IC₅₀ values (e.g., kinase inhibition assays) .
Methodological Guidance
Q. How to design a stability study for this compound under varying pH and temperature?
Q. What strategies mitigate byproduct formation during large-scale synthesis?
- Process optimization :
- Use continuous flow reactors for better heat control (ΔT ±2°C) .
- Add scavengers (e.g., polymer-bound triphenylphosphine) to trap excess reagents .
- Quality by Design (QbD) : Apply DOE to identify critical parameters (e.g., solvent ratio, stirring rate) affecting purity .
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
